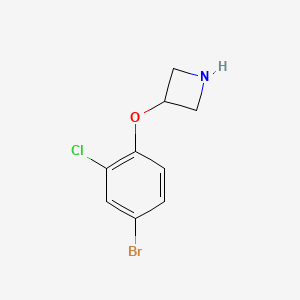

3-(4-Bromo-2-chlorophenoxy)azetidine

Description

3-(4-Bromo-2-chlorophenoxy)azetidine is a halogenated azetidine derivative with the molecular formula C₉H₉BrClNO and a molecular weight of 263.54 g/mol. Its structure features a four-membered azetidine ring substituted with a phenoxy group bearing bromine (4-position) and chlorine (2-position) atoms. This substitution pattern creates distinct steric and electronic effects, influencing its chemical reactivity and biological activity.

Properties

IUPAC Name |

3-(4-bromo-2-chlorophenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7/h1-3,7,12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJIHOZSVLJOJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=C(C=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

One common method for synthesizing 3-(4-Bromo-2-chlorophenoxy)azetidine is through nucleophilic aromatic substitution.

Step 1 : Preparation of 4-bromo-2-chlorophenol can be achieved via bromination and chlorination of phenol derivatives.

Step 2 : The activated phenol is then reacted with azetidine under basic conditions, such as using potassium carbonate in dimethylformamide (DMF), typically at temperatures ranging from 45 to 60°C for several hours.

Mitsunobu Reaction

The Mitsunobu reaction is another effective method for synthesizing this compound:

Reagents : Diisopropylazodicarboxylate (DIAD) and triphenylphosphine (PPh3) are commonly used as reagents.

Mechanism : This reaction involves converting the alcohol (phenol derivative) into a better leaving group, facilitating the nucleophilic attack by azetidine.

Reaction Conditions and Yields

| Method | Key Reagents | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | Potassium carbonate, DMF | 45–60 °C | 1–3 hours | Varies |

| Mitsunobu Reaction | DIAD, PPh3 | Room temperature | Varies | Varies |

Characterization Techniques

To confirm the structure of synthesized this compound, several characterization techniques are employed:

Nuclear Magnetic Resonance (NMR) : Both $$^{1}H$$ and $$^{13}C$$ NMR spectroscopy are essential for verifying the positions of substituents and assessing the electronic environments around the azetidine ring.

Mass Spectrometry (MS) : High-resolution mass spectrometry can confirm molecular weight and isotopic patterns consistent with halogenated compounds.

Infrared Spectroscopy (IR) : This technique helps identify functional groups present in the compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms on the aromatic ring enable nucleophilic substitution (SNAr) under specific conditions.

- Mechanistic Insight : The bromine atom at the para-position undergoes substitution more readily than the ortho-chlorine due to reduced steric hindrance and electronic activation by the oxygen atom .

Ring-Opening Reactions

The azetidine ring’s strain (bond angle ~90°) facilitates ring-opening under acidic or nucleophilic conditions.

- Notable Example : Reaction with methylmagnesium bromide yields a tertiary amine via azetidine ring scission .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-couplings, enabling diversification of the aromatic ring.

| Reaction | Catalyst System | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh), KCO | 3-(4-Aryl-2-chlorophenoxy)azetidine | 65–92% |

| Buchwald-Hartwig | Pd(dba), Xantphos | 3-(4-Bromo-2-(arylamino)phenoxy)azetidine | 55–78% |

- Key Advantage : Bromine’s position allows selective arylation or amination without disturbing the azetidine ring .

Electrophilic Aromatic Substitution

The electron-rich phenoxy group undergoes electrophilic substitution, though halogens modulate reactivity.

Functionalization of the Azetidine Nitrogen

The secondary amine in the azetidine ring undergoes alkylation or acylation.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Boc2_22O | DMAP, CHCl | 1-Boc-3-(4-bromo-2-chlorophenoxy)azetidine | Protects nitrogen for subsequent reactions. |

| Acetyl Chloride | EtN, 0°C | 1-Acetyl-3-(4-bromo-2-chlorophenoxy)azetidine | Enhances solubility for biological assays. |

Key Research Findings

- Structural Influence on Reactivity : The ortho-chlorine sterically hinders substitution at the adjacent position, favoring para-bromine reactivity .

- Ring Strain Utility : The azetidine ring’s strain enables rapid ring-opening, making it valuable for synthesizing amino alcohols and amines .

- Synthetic Versatility : Cross-coupling reactions with bromine allow modular derivatization, supporting drug discovery workflows .

Scientific Research Applications

Medicinal Applications

A. Anticancer Properties

Recent research has indicated that azetidine derivatives, including 3-(4-Bromo-2-chlorophenoxy)azetidine, possess potential anticancer properties. A patent describes the compound's ability to inhibit the ATF4 pathway, which is implicated in several cancers and neurodegenerative diseases. The compound can be used in therapeutic compositions aimed at treating conditions such as:

- Alzheimer's Disease

- Parkinson's Disease

- Huntington's Disease

- Various cancers associated with activated unfolded protein response pathways.

The inhibition of this pathway may help in managing tumor growth and progression by promoting apoptosis in cancer cells .

B. Antibacterial Activity

A study on azetidine derivatives found that certain compounds exhibited significant antibacterial activity against common pathogens. While specific data for this compound was not detailed, related compounds demonstrated effectiveness against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. This suggests that this compound may also hold promise as an antibacterial agent .

Agricultural Applications

A. Plant Protection

Research into azetidine derivatives has shown their potential as effective agents against plant bacterial diseases. For instance, compounds similar to this compound have been tested for their efficacy against Xanthomonas oryzae, a pathogen responsible for rice bacterial leaf blight. These studies indicate that azetidine compounds can enhance plant resistance by inducing defense mechanisms within the host plants .

Case Studies and Research Findings

The following table summarizes key findings from various studies related to the applications of azetidine derivatives, including this compound:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-chlorophenoxy)azetidine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substitution Variants

3-(2-Bromo-4-chlorophenoxy)azetidine

- Structure: Bromine at position 2, chlorine at position 4 on the phenoxy ring.

- Key Differences : Swapping halogen positions alters steric effects and electronic distribution.

3-(4-Bromo-2-fluorophenoxy)azetidine

- Structure : Fluorine replaces chlorine at position 2.

- Molecular Weight : 246.08 g/mol (vs. 263.54 g/mol for the target compound).

- Reactivity : Fluorine’s high electronegativity enhances stability but reduces electrophilic reactivity compared to chlorine.

- Applications : Investigated for enzyme inhibition and antimicrobial effects .

3-(2-Chloro-4-bromophenoxy)azetidine

- Structure : Mirror substitution of bromine and chlorine relative to the target compound.

- Unique Aspect : Demonstrates how positional isomerism impacts biological targets, with reported anticancer activity .

Heterocyclic Core Modifications

3-[(4-Bromophenyl)methyl]azetidine

- Structure: Azetidine ring linked to a bromophenyl group via a methylene bridge (instead of phenoxy).

- Impact: The benzyl substitution reduces ring strain compared to phenoxy, altering binding affinity to biological targets .

Piperidine Derivatives (e.g., 3-[(4-Bromo-2-chlorophenoxy)methyl]piperidine)

- Structure : Six-membered piperidine ring instead of azetidine.

Table 1: Key Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen Positions | Key Feature(s) |

|---|---|---|---|---|

| 3-(4-Bromo-2-chlorophenoxy)azetidine | C₉H₉BrClNO | 263.54 | Br (4), Cl (2) | High steric hindrance, mixed halogens |

| 3-(2-Bromo-4-chlorophenoxy)azetidine | C₉H₉BrClNO | 263.54 | Br (2), Cl (4) | Positional isomerism alters activity |

| 3-(4-Bromo-2-fluorophenoxy)azetidine | C₉H₉BrFNO | 246.08 | Br (4), F (2) | Enhanced stability, lower reactivity |

| 3-[(4-Bromophenyl)methyl]azetidine | C₁₀H₁₂BrN | 242.12 | Br (4) | Benzyl substitution, reduced strain |

Research Findings and Mechanistic Insights

- Halogen Effects: Bromine’s polarizability and chlorine’s electronegativity synergize in this compound, enabling strong halogen bonding with biological targets like enzymes and receptors .

- Positional Isomerism : Swapping bromine and chlorine (e.g., 2-bromo-4-chloro vs. 4-bromo-2-chloro) significantly alters bioactivity, highlighting the importance of substitution patterns in drug design .

- Ring Size and Stability : Azetidine’s strained ring increases reactivity but reduces metabolic stability compared to piperidine derivatives, which trade reactivity for prolonged half-life .

Biological Activity

3-(4-Bromo-2-chlorophenoxy)azetidine is a synthetic organic compound belonging to the azetidine family, characterized by its unique four-membered heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

- Molecular Formula : C₉H₈BrClNO

- Molecular Weight : 262.53 g/mol

- CAS Number : 954226-36-9

The compound features a bromo and chloro substituent on the phenoxy group, contributing to its reactivity and biological profile. The azetidine ring structure imparts significant ring strain, which is often associated with unique chemical behaviors that can be exploited in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, acting as a nucleophile in various biochemical pathways. This interaction can lead to modulation of several biological processes, including:

- Inhibition of voltage-gated sodium channels (Nav), particularly Nav 1.7, which are implicated in chronic pain conditions .

- Potential roles in the treatment of neurodegenerative diseases, cancer, and other central nervous system disorders due to its influence on neuroinflammation and pain pathways .

Antimicrobial and Anticancer Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial and anticancer activities. For instance, azetidinones derived from similar structures have shown promising results against various bacterial strains and cancer cell lines . The specific mechanisms often involve disruption of cellular processes critical for pathogen survival or tumor growth.

Case Studies

- Chronic Pain Management : A study highlighted the efficacy of sodium channel inhibitors in managing chronic pain conditions such as postherpetic neuralgia and diabetic neuropathy. Compounds like this compound are being explored for their potential to reduce pain signaling through Nav inhibition .

- Neuroprotection : Research into neuroprotective agents has identified compounds that can lower serum levels of retinol-binding protein 4 (RBP4), which is linked to age-related macular degeneration (AMD). Although not directly tested, the structural similarities suggest potential for this compound in similar therapeutic contexts .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-bromo-2-chlorophenoxy)azetidine, and how can competing reaction pathways be minimized?

- Methodology : The synthesis typically involves nucleophilic substitution between 4-bromo-2-chlorophenol and an azetidine derivative (e.g., azetidine-3-triflate or tosylate). Competing pathways, such as pyrrolidine formation due to ring expansion, can be suppressed by controlling reaction temperature (<0°C) and using bulky bases (e.g., LiHMDS) to favor smaller ring closure. Monitoring by LC-MS or TLC ensures intermediate stability .

- Key Data : Cyclization efficiency depends on substituent electronics; electron-donating groups on the phenol ring reduce reactivity, requiring harsher conditions (e.g., microwave-assisted heating) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR : H and C NMR identify the azetidine ring (e.g., characteristic δ 3.5–4.5 ppm for CHN protons) and aryl substituents.

- X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in bond angles and stereochemistry. For example, SHELXL handles twinned data or high thermal motion in halogenated compounds .

- Validation : Cross-check with IR (C-O-C stretch at ~1200 cm) and HRMS for molecular ion confirmation.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for halogenated azetidines, particularly when disorder is observed in the bromo/chloro substituents?

- Methodology : Use twin refinement in SHELXL to model disorder, applying restraints on bond lengths and angles for halogen atoms. High-resolution data (≤1.0 Å) improves accuracy. For severe disorder, alternative space groups or partial occupancy models may be required .

- Case Study : A related compound, 3-(fluoromethyl)azetidine hydrochloride (CAS: 1642298-59-6), exhibited similar challenges; iterative refinement with dynamic disorder modeling resolved discrepancies .

Q. What strategies optimize the functionalization of this compound for medicinal chemistry applications without ring degradation?

- Methodology :

- Suzuki Coupling : The bromo group undergoes cross-coupling with arylboronic esters (e.g., 2-cyanoarylboronic esters) under Pd(PPh) catalysis. Protect the azetidine nitrogen with Boc to prevent side reactions .

- Electrophilic Substitution : Direct chlorination at the 2-position requires Lewis acids (e.g., FeCl) but risks ring-opening; low temperatures (−20°C) mitigate this .

Q. How do steric and electronic effects of the 4-bromo-2-chlorophenoxy group influence azetidine ring conformation in solution versus solid state?

- Methodology :

- DFT Calculations : Compare optimized gas-phase structures (B3LYP/6-31G*) with X-ray data to assess intramolecular forces (e.g., C–H···O interactions).

- Variable-Temperature NMR : Detect puckering dynamics; azetidine rings often adopt envelope conformations, with substituents like halogens increasing rigidity .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.